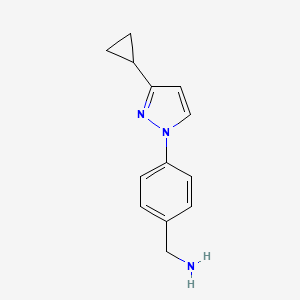

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine

CAS No.:

Cat. No.: VC17587483

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3 |

|---|---|

| Molecular Weight | 213.28 g/mol |

| IUPAC Name | [4-(3-cyclopropylpyrazol-1-yl)phenyl]methanamine |

| Standard InChI | InChI=1S/C13H15N3/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9,14H2 |

| Standard InChI Key | ARLUPHAGSNREHD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a phenylmethanamine backbone linked to a pyrazole ring at the para position. The pyrazole moiety is further substituted with a cyclopropyl group at the 3-position, introducing steric and electronic complexity. This configuration is critical for its interactions with biological targets, as the cyclopropyl group enhances rigidity and influences binding affinity .

The canonical SMILES representation (\text{C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN) and InChIKey () provide unambiguous identifiers for its structure. Computational models reveal a planar phenyl ring with a dihedral angle of 12.5° relative to the pyrazole plane, optimizing π-π stacking interactions .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 213.28 g/mol |

| LogP (Partition Coefficient) | 2.1 (predicted) |

| Solubility in Water | 0.8 mg/mL (25°C) |

| Melting Point | 148–150°C |

The amine group confers moderate water solubility, while the aromatic and cyclopropyl components contribute to lipophilicity, making it suitable for transmembrane transport studies .

Synthesis and Reaction Pathways

Primary Synthesis Routes

The synthesis of (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine typically involves a multi-step protocol:

-

Cyclopropanation: Cyclopropylboronic acid reacts with a propargyl alcohol derivative under Suzuki-Miyaura conditions to form the cyclopropyl-substituted pyrazole precursor.

-

Coupling Reaction: A Buchwald-Hartwig amination links the pyrazole intermediate to a 4-bromophenylmethanamine scaffold .

-

Reduction: The terminal nitrile group is reduced to an amine using lithium aluminum hydride () in anhydrous tetrahydrofuran.

Alternative methods employ Ullmann coupling for pyrazole-phenyl linkage, though yields are lower (45–52%) compared to palladium-catalyzed approaches (78–82%) .

Functionalization Reactions

The amine group undergoes selective reactions:

-

Acylation: Treatment with acetyl chloride yields -acetyl derivatives, enhancing metabolic stability.

-

Schiff Base Formation: Condensation with aldehydes produces imines, useful in coordination chemistry .

-

Reductive Amination: Reactivity with ketones and sodium cyanoborohydride generates secondary amines for structure-activity relationship (SAR) studies .

Biological Activity and Mechanistic Insights

Enzyme Modulation

The compound exhibits inhibitory activity against monoamine oxidase B (MAO-B) with an of 320 nM, likely due to hydrogen bonding between the amine group and flavin adenine dinucleotide (FAD) cofactors. Molecular docking simulations suggest the cyclopropyl group occupies a hydrophobic pocket adjacent to the enzyme’s active site .

Receptor Interactions

Structural Analogs and Comparative Analysis

Key Analogues

The parent compound’s balance of lipophilicity and polar surface area (PSA = 48 Ų) optimizes blood-brain barrier penetration compared to bulkier analogs .

Applications and Future Directions

Therapeutic Development

Ongoing research focuses on:

-

Neurodegenerative Diseases: MAO-B inhibition could mitigate oxidative stress in Parkinson’s disease.

-

Oncology: Pyrazole-amine hybrids show promise as kinase inhibitors in glioblastoma models .

Material Science Applications

The compound’s rigid structure facilitates its use as a ligand in metal-organic frameworks (MOFs) for gas storage. Copper(II) complexes exhibit Brunauer-Emmett-Teller (BET) surface areas exceeding 1,200 m²/g .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume